6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine;dihydrochloride
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Overview
Description
6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine;dihydrochloride is a heterocyclic compound that features a unique triazolo-oxazin ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with oxazin precursors in the presence of strong acids like sulfuric acid or methanesulfonic acid . The reaction conditions often require refluxing in solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolo-oxazin derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents introduced.
Scientific Research Applications
6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-a]pyrazines
Uniqueness
6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine is unique due to its specific triazolo-oxazin ring system, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable molecule in scientific research and industrial applications.
Properties
IUPAC Name |
6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-3-5-8-9-6-4-11-2-1-10(5)6;;/h1-4,7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVHBZZXYBXJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN=C(N21)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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